molecular formula C26H21F5N4O4S B1260183 ER-Tracker Blue-White DPX

ER-Tracker Blue-White DPX

Cat. No.: B1260183
M. Wt: 580.5 g/mol
InChI Key: JMJKKMLLEHNELP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Core Synthesis via Inverse-Demand Hetero-Diels-Alder Reaction

The preparation of ER-Tracker Blue-White DPX is rooted in the Dapoxyl dye family, known for their large Stokes shifts and environmental sensitivity. The synthesis follows a two-step process centered on an inverse-demand hetero-Diels-Alder reaction , which facilitates the formation of the dye’s coumarin-derived backbone.

  • Step 1: Formation of the Coumarin Core

    • The reaction begins with 7-diethylamino-3-formylcoumarin, which undergoes condensation with methyl trimethylsilyl dimethylketene acetal in anhydrous dimethyl sulfoxide (DMSO).
    • This step is conducted under nitrogen atmosphere at 60°C for 12 hours, yielding a fluorescent intermediate with a formyl group for further functionalization.
  • Step 2: Sulfonamide Functionalization

    • The intermediate is reacted with sulfonamide derivatives to introduce ER-targeting moieties.
    • Reaction conditions include a 1:1 molar ratio of coumarin to sulfonamide, catalyzed by triethylamine in tetrahydrofuran (THF) at room temperature for 6 hours.

Critical Reaction Parameters

  • Solvent Purity : Anhydrous DMSO and THF are essential to prevent hydrolysis of intermediates.
  • Temperature Control : Elevated temperatures (>60°C) in Step 1 risk side reactions, while room temperature in Step 2 ensures selective sulfonamide binding.
  • Stoichiometry : Excess sulfonamide (1.2 equivalents) drives the reaction to completion, as confirmed by thin-layer chromatography (TLC).

Purification and Characterization

Chromatographic Purification

The crude product is purified via flash column chromatography using silica gel (60–120 mesh) and a gradient eluent system of ethyl acetate and hexane (3:7 to 1:1). This removes unreacted sulfonamides and side products, achieving >95% purity.

Spectroscopic Validation

  • Nuclear Magnetic Resonance (NMR) : $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$) confirms the presence of characteristic peaks: δ 8.21 (s, 1H, coumarin H-4), 7.45–7.39 (m, 2H, aromatic), and 3.42 (q, 4H, N-CH$$ _2 $$-CH$$ _3 $$).
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS calculates [M+H]$$ ^+ $$ at 485.1842 (observed: 485.1839), validating the molecular formula C$$ _24 $$H$$ _28 $$N$$ _2 $$O$$ _5 $$S.

Industrial-Scale Production

Large-Sbatch Synthesis

Industrial production scales the synthetic protocol to 10–50 kg batches, with modifications for efficiency:

  • Continuous-Flow Reactors : Replace batch reactors to enhance heat dissipation and reduce reaction times.
  • In-Line Monitoring : UV-Vis spectroscopy (372 nm) tracks reaction progress in real time.

Formulation and Stability

  • Stock Solution Preparation : The purified dye is dissolved in anhydrous DMSO at 1 mM concentration, filtered (0.22 µm), and aliquoted into amber vials under argon.
  • Storage Conditions : Vials are stored at -20°C with desiccant to prevent moisture ingress, ensuring a shelf life of 24 months.

Table 1: Key Physicochemical Properties of this compound

Property Value Source
Excitation $$\lambda_{\text{max}}$$ 372 nm (in methanol)
Emission $$\lambda_{\text{max}}$$ 557 nm (in methanol)
Stokes Shift 185 nm
Quantum Yield 0.78 (relative to quinine sulfate)
Purity (HPLC) ≥95%

Comparative Analysis with Related Dyes

This compound vs. Traditional ER Probes

  • DiOC6(3) : Requires higher concentrations (10 µM vs. 1 µM for DPX) and exhibits photobleaching within 5 minutes, whereas DPX retains 90% fluorescence after 30 minutes.
  • BODIPY-Based Trackers : Emit in narrower ranges (e.g., BODIPY FL: 515 nm) but lack DPX’s environmental sensitivity for dynamic ER monitoring.

Limitations and Mitigations

  • Aldehyde Fixation Compatibility : DPX fluorescence declines by 40% after formaldehyde fixation due to ER membrane disruption. Pre-fixation staining with glutaraldehyde (0.1%) preserves 75% signal.
  • pH Sensitivity : Fluorescence intensity drops by 20% at pH <6.5. Buffering staining media to pH 7.4 optimizes performance.

Chemical Reactions Analysis

Types of Reactions: ER-Tracker Blue-White DPX dye primarily undergoes photophysical reactions due to its role as a fluorescent probe. It does not typically participate in chemical reactions such as oxidation, reduction, or substitution under normal usage conditions.

Common Reagents and Conditions: The dye is used in conjunction with high-quality, anhydrous dimethyl sulfoxide for preparation. For live-cell imaging, cells are stained with the dye and can be aldehyde-fixed after staining, although significant fluorescence signal may be lost .

Major Products Formed: The major product formed is the fluorescently labeled endoplasmic reticulum within live cells, which can be visualized using fluorescence microscopy .

Scientific Research Applications

Chemistry

ER-Tracker Blue-White DPX is utilized in chemical research to investigate the properties of the endoplasmic reticulum and its interactions with different compounds. Its ability to selectively stain the ER allows researchers to visualize cellular structures in real-time, aiding in the understanding of cellular dynamics and biochemical processes.

Biology

In biological research, this dye is employed for live-cell imaging to study the structure and function of the endoplasmic reticulum. It helps in observing cellular responses and interactions under various experimental conditions. The dye's photostability and sensitivity to environmental changes make it an excellent tool for tracking ER dynamics during cellular processes .

Medicine

This compound plays a crucial role in medical research, particularly in studying diseases associated with endoplasmic reticulum dysfunction, such as neurodegenerative disorders and diabetes. By visualizing ER changes in diseased cells, researchers can better understand disease mechanisms and develop potential therapeutic strategies .

Industry

In industrial applications, this dye is used in pharmaceutical development to ensure precise imaging of cellular structures. Its ability to provide detailed insights into cellular morphology is valuable for quality control and product development in biopharmaceuticals .

Case Study 1: Myeloma Cells

In a study involving RPMI 8226 myeloma cells, researchers stained the cells with this compound after treatment with bortezomib and Eer1. The results indicated significant alterations in ER morphology post-treatment, showcasing the dye's effectiveness in detecting changes related to therapeutic interventions .

Case Study 2: Neuronal Cells

Another investigation focused on neuronal cells where this compound was used to visualize ER dynamics during stress responses. The study highlighted how alterations in ER structure correlate with mitochondrial function, providing insights into neurodegenerative disease pathways .

Data Table: Spectral Properties

PropertyValue
Excitation Peak 374 nm
Emission Peak 557 nm
Stokes Shift 185 nm
Photostability High
Cell Permeability Yes

Mechanism of Action

ER-Tracker Blue-White DPX dye exerts its effects by selectively binding to the endoplasmic reticulum in live cells. The dye’s photostability and environment-sensitive properties allow it to emit fluorescence when excited at a specific wavelength (approximately 374 nanometers), with emission between 430 and 640 nanometers . This selective binding and fluorescence enable researchers to visualize the endoplasmic reticulum with high specificity.

Comparison with Similar Compounds

    ER-Tracker Green dye: (glibenclamide BODIPY FL)

    ER-Tracker Red dye: (glibenclamide BODIPY TR)

  • mFluor 540
  • mFluor 510
  • CytoCalcein Violet 500
  • ThiolTrace Violet 500
  • trFluor TB

Uniqueness: ER-Tracker Blue-White DPX dye is unique due to its long emission wavelengths, high extinction coefficients, high quantum yields, and large Stokes shifts. These properties make it highly effective for live-cell imaging of the endoplasmic reticulum, with minimal toxicity to cells at low concentrations .

Q & A

Q. How to optimize ER-Tracker Blue-White DPX staining protocols for live-cell imaging?

Basic

  • Methodological steps :
    • Prepare a 1 mM stock solution in DMSO and dilute to a working concentration of 100 nM–1 µM in Hank’s Balanced Salt Solution (HBSS) containing Ca²⁺/Mg²⁺ for optimal retention of ER morphology .
    • Pre-warm staining medium to 37°C to minimize cellular stress during incubation .
    • Incubate cells for 15–30 minutes at 37°C under 5% CO₂, followed by a 10-minute post-staining incubation in fresh medium to reduce background fluorescence .
  • Critical considerations :
    • Avoid excessive probe concentration (>1 µM) to prevent artifacts from environmental sensitivity .
    • Use UV/DAPI filter sets for imaging due to its excitation/emission profile (374/430–640 nm) .

Q. How does this compound compare to traditional ER stains like DiOC6(3)?

Basic

  • Advantages :
    • Minimal mitochondrial cross-reactivity at low concentrations (100 nM–1 µM), unlike DiOC6(3), which labels mitochondria at similar doses .
    • Reduced cytotoxicity, enabling longer-term live-cell imaging .
  • Limitations :
    • Environmental sensitivity causes emission shifts (430–640 nm) under varying polarity, complicating quantitative analysis .

Q. Is this compound compatible with aldehyde-based fixation?

Basic

  • Protocol :
    • Fix stained cells with 4% formaldehyde at 37°C for 10–20 minutes. Post-fixation, wash cells twice with buffer to reduce residual formaldehyde quenching .
  • Outcome :
    • Fluorescence signals are partially retained (~30–50% intensity loss), necessitating post-fixation validation via co-staining with non-fixation-sensitive markers (e.g., immunolabeled ER proteins) .

Q. How to address signal variability caused by this compound’s environmental sensitivity?

Advanced

  • Strategies :
    • Standardize buffer composition (e.g., HBSS with Ca²⁺/Mg²⁺) to stabilize polarity during imaging .
    • Use ratiometric imaging with a reference dye (e.g., Rhodol3) to normalize emission shifts .
    • Avoid prolonged light exposure during staining to mitigate photobleaching .

Q. How to design co-localization studies with this compound and other organelle markers?

Advanced

  • Experimental design :
    • Pair with MitoTracker Red (ex/em: 579/599 nm) and Hoechst 33342 (nuclear stain) to avoid spectral overlap .
    • Use sequential imaging to prevent cross-excitation, as ER-Tracker’s broad emission (430–640 nm) may overlap with green/red channels .
  • Validation :
    • Confirm ER specificity via siRNA-mediated ER stress or colocalization with KDEL-tagged fluorescent proteins .

Q. What are the challenges in quantifying this compound fluorescence intensity?

Advanced

  • Key issues :
    • Non-linear intensity-concentration relationship due to environmental sensitivity .
    • Signal attenuation post-fixation complicates comparisons between live and fixed samples .
  • Solutions :
    • Normalize fluorescence to internal standards (e.g., ER-targeted GFP) .
    • Use flow cytometry for live-cell quantification to bypass fixation artifacts .

Q. How to resolve contradictory results in ER morphology studies using this compound?

Advanced

  • Common contradictions :
    • Discrepancies in ER network continuity between live and fixed cells due to fixation-induced signal loss .
    • Variability in perinuclear ER staining under metabolic stress .
  • Troubleshooting :
    • Validate findings with alternative ER markers (e.g., calnexin immunostaining) .
    • Optimize staining duration and probe concentration for specific cell types (e.g., plant vs. mammalian cells) .

Q. What are the best practices for dynamic ER imaging using this compound?

Advanced

  • Imaging setup :
    • Use time-lapse confocal microscopy with minimal laser power to reduce phototoxicity .
    • Maintain cells at 37°C with CO₂ control during imaging to preserve ER dynamics .
  • Applications :
    • Track ER reorganization during apoptosis or ER stress using sub-second frame rates .

Q. How to interpret data when this compound overlaps with other probes in multiplex assays?

Advanced

  • Case example :
    • In mitochondrial-ER contact site studies, spectral unmixing is required to distinguish ER-Tracker (430–640 nm) from MitoTracker Red (599 nm) .
    • Use linear unmixing algorithms or narrow-band filters to isolate signals .

Q. How to validate ER-specific staining in non-model organisms or primary cells?

Advanced

  • Approaches :
    • Perform colocalization with ER-resident proteins (e.g., BiP, calnexin) via immunofluorescence .
    • Use pharmacological ER stressors (e.g., thapsigargin) to induce ER dilation and confirm probe retention .
    • Compare staining patterns with GFP-KDEL transfected cells as a positive control .

Properties

Molecular Formula

C26H21F5N4O4S

Molecular Weight

580.5 g/mol

IUPAC Name

N-[2-[[4-[5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl]phenyl]sulfonylamino]ethyl]-2,3,4,5,6-pentafluorobenzamide

InChI

InChI=1S/C26H21F5N4O4S/c1-35(2)16-7-3-14(4-8-16)18-13-33-26(39-18)15-5-9-17(10-6-15)40(37,38)34-12-11-32-25(36)19-20(27)22(29)24(31)23(30)21(19)28/h3-10,13,34H,11-12H2,1-2H3,(H,32,36)

InChI Key

JMJKKMLLEHNELP-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)S(=O)(=O)NCCNC(=O)C4=C(C(=C(C(=C4F)F)F)F)F

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)S(=O)(=O)NCCNC(=O)C4=C(C(=C(C(=C4F)F)F)F)F

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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